molecular formula C10H10F2N2O3S B2661914 N-(2,6-Difluoropyridin-3-yl)-3-ethenylsulfonylpropanamide CAS No. 2224361-10-6

N-(2,6-Difluoropyridin-3-yl)-3-ethenylsulfonylpropanamide

Cat. No.: B2661914
CAS No.: 2224361-10-6
M. Wt: 276.26
InChI Key: VGROWLVACLOVEO-UHFFFAOYSA-N
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Description

“N-(2,6-Difluoropyridin-3-yl)-3-ethenylsulfonylpropanamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one CH replaced by nitrogen . The compound also contains two fluorine atoms attached to the pyridine ring, an ethenylsulfonyl group, and a propanamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring, the introduction of the fluorine atoms, and the attachment of the ethenylsulfonyl and propanamide groups. Fluoropyridines can be synthesized using a variety of methods, including the Balz-Schiemann reaction and the Umemoto reaction .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyridine ring, the fluorine atoms, and the other functional groups. Pyridine is a basic compound and can undergo a variety of reactions. The presence of the fluorine atoms would likely make the compound more electrophilic .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, many fluorinated compounds are highly reactive and can be hazardous. Proper safety precautions should be taken when handling this compound .

Properties

IUPAC Name

N-(2,6-difluoropyridin-3-yl)-3-ethenylsulfonylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O3S/c1-2-18(16,17)6-5-9(15)13-7-3-4-8(11)14-10(7)12/h2-4H,1,5-6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGROWLVACLOVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CS(=O)(=O)CCC(=O)NC1=C(N=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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